![molecular formula C12H13NO3 B1627405 methyl (5-methoxy-1H-indol-2-yl)acetate CAS No. 27798-66-9](/img/structure/B1627405.png)
methyl (5-methoxy-1H-indol-2-yl)acetate
Overview
Description
Methyl (5-methoxy-1H-indol-2-yl)acetate, also known as MMA, is a chemical compound that belongs to the class of indole derivatives. It has been used in various scientific research applications due to its unique properties and potential therapeutic benefits.
Mechanism Of Action
The mechanism of action of methyl (5-methoxy-1H-indol-2-yl)acetate is not fully understood. However, it is believed to exert its therapeutic effects through various pathways. methyl (5-methoxy-1H-indol-2-yl)acetate has been found to modulate the expression of genes involved in inflammation and cancer. It can also scavenge free radicals and inhibit oxidative stress. Additionally, methyl (5-methoxy-1H-indol-2-yl)acetate has been found to inhibit the activity of enzymes involved in cancer cell proliferation and angiogenesis.
Biochemical and Physiological Effects:
methyl (5-methoxy-1H-indol-2-yl)acetate has been found to have various biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. It can also increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, methyl (5-methoxy-1H-indol-2-yl)acetate has been found to reduce the levels of oxidative stress markers such as malondialdehyde.
Advantages And Limitations For Lab Experiments
Methyl (5-methoxy-1H-indol-2-yl)acetate has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. It is also relatively stable and can be stored for long periods. However, methyl (5-methoxy-1H-indol-2-yl)acetate has some limitations as well. It is highly reactive and can undergo chemical reactions with other compounds in the lab. It can also be toxic in high concentrations and needs to be handled with care.
Future Directions
There are several future directions for research on methyl (5-methoxy-1H-indol-2-yl)acetate. One area of research is the development of novel synthetic methods for methyl (5-methoxy-1H-indol-2-yl)acetate. Another area of research is the investigation of its therapeutic potential in various diseases such as cancer, neurodegenerative diseases, and inflammation. Additionally, the mechanism of action of methyl (5-methoxy-1H-indol-2-yl)acetate needs to be further elucidated to fully understand its therapeutic effects.
Conclusion:
In conclusion, methyl (5-methoxy-1H-indol-2-yl)acetate is a promising compound with potential therapeutic benefits. Its unique properties and potential applications make it an attractive target for scientific research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on methyl (5-methoxy-1H-indol-2-yl)acetate have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of methyl (5-methoxy-1H-indol-2-yl)acetate and its mechanism of action.
Scientific Research Applications
Methyl (5-methoxy-1H-indol-2-yl)acetate has been extensively studied for its potential therapeutic benefits. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that methyl (5-methoxy-1H-indol-2-yl)acetate can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have neuroprotective effects and can improve cognitive function.
properties
IUPAC Name |
methyl 2-(5-methoxy-1H-indol-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-15-10-3-4-11-8(6-10)5-9(13-11)7-12(14)16-2/h3-6,13H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSICFNMDJFXSBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561856 | |
Record name | Methyl (5-methoxy-1H-indol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (5-methoxy-1H-indol-2-yl)acetate | |
CAS RN |
27798-66-9 | |
Record name | Methyl (5-methoxy-1H-indol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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